molecular formula C21H18Br3N3 B4773735 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane CAS No. 102310-99-6

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane

Cat. No.: B4773735
CAS No.: 102310-99-6
M. Wt: 552.1 g/mol
InChI Key: QJPPRGNVDBCCMU-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane is a halogenated aromatic compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science. The compound is characterized by the presence of three bromophenyl groups attached to a triazinane core, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with cyanuric chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido derivatives, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane involves its interaction with various molecular targets and pathways. The bromophenyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role in the formation of covalent organic frameworks and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(4-iodophenyl)benzene
  • 1,3,5-Tris(4-carboxyphenyl)benzene
  • 1,3,5-Tris(bromomethyl)benzene

Uniqueness

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane is unique due to its specific arrangement of bromophenyl groups around the triazinane core. This structure imparts distinct chemical properties, making it particularly useful for synthesizing covalent organic frameworks and other advanced materials. Its versatility in undergoing various chemical reactions further enhances its value in scientific research and industrial applications .

Properties

IUPAC Name

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br3N3/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPRGNVDBCCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365280
Record name 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102310-99-6
Record name 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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